molecular formula C27H24N4 B2545954 [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine CAS No. 133384-09-5

[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine

Cat. No.: B2545954
CAS No.: 133384-09-5
M. Wt: 404.517
InChI Key: JPALJJFAMOSJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine: is a complex organic compound with a unique structure that includes a benzotriazole moiety linked to a phenylmethyl group and further connected to a dibenzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzotriazole attacks the electrophilic carbon of the benzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar structural features but lacking the phenylmethyl and dibenzylamine groups.

    Dibenzylamine: Contains the dibenzylamine moiety but lacks the benzotriazole and phenylmethyl groups.

    Phenylmethylamine: Contains the phenylmethyl group but lacks the benzotriazole and dibenzylamine moieties.

Uniqueness

The uniqueness of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N,N-dibenzyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4/c1-4-12-22(13-5-1)20-30(21-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)31-26-19-11-10-18-25(26)28-29-31/h1-19,27H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPALJJFAMOSJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.